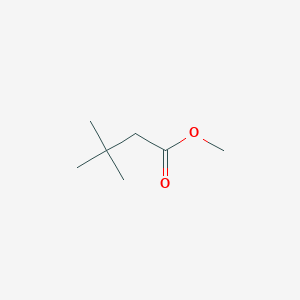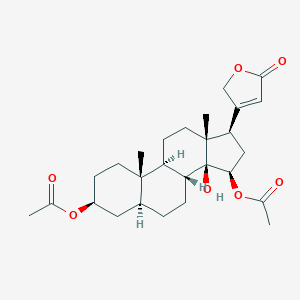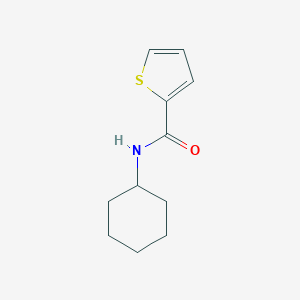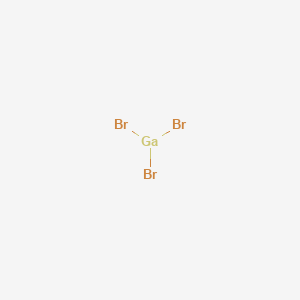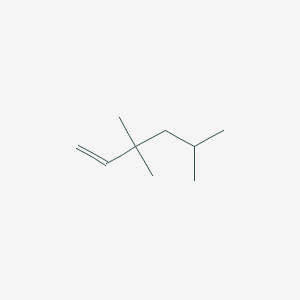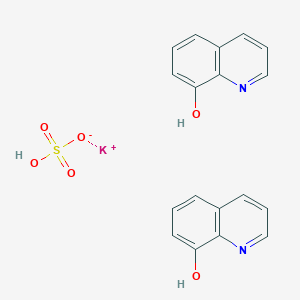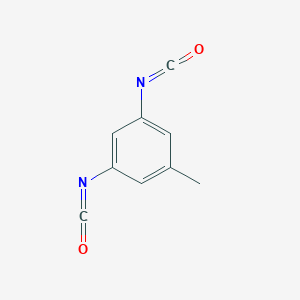![molecular formula C24H20N4O B077659 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol CAS No. 13463-64-4](/img/structure/B77659.png)
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol, also known as Sudan I, is an organic compound that belongs to the azo dye family. It is a bright red powder that is insoluble in water but soluble in organic solvents. Sudan I is widely used in the food industry as a color additive for products such as curry powder, sauces, and snacks. However, due to its potential carcinogenicity, Sudan I has been banned in many countries.
Wirkmechanismus
The mechanism of action of 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I is not fully understood. However, it is believed to act as a DNA intercalator, leading to DNA damage and mutations. 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I has also been shown to induce oxidative stress and inflammation, which may contribute to its carcinogenicity.
Biochemical and Physiological Effects
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I has been found to cause liver damage, oxidative stress, and inflammation in animal studies. It has also been shown to induce DNA damage and mutations, leading to its potential carcinogenicity. Additionally, 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I has been found to disrupt the normal function of enzymes involved in liver metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I is widely used as a color additive in the food industry, making it readily available for research purposes. However, due to its potential health hazards, caution must be taken when handling 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I in the laboratory. Additionally, the use of 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I in animal studies may raise ethical concerns due to its potential carcinogenicity.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I and its potential health hazards. Additionally, alternative color additives should be explored for use in the food industry to reduce the potential exposure to 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I. Finally, the development of more sensitive and specific methods for the detection of 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I in food products is necessary to ensure compliance with regulations.
Synthesemethoden
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I can be synthesized by the diazotization of 2-methylaniline followed by coupling with 3-methyl-4-aminobenzenediazonium salt and 2-naphthol. The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I has been extensively studied for its potential health hazards. It has been shown to be genotoxic and carcinogenic in animal studies, leading to its ban in many countries. Additionally, 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I has been found to cause liver damage and oxidative stress in rats.
Eigenschaften
CAS-Nummer |
13463-64-4 |
|---|---|
Produktname |
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol |
Molekularformel |
C24H20N4O |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
1-[[3-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H20N4O/c1-16-7-3-6-10-21(16)26-27-22-13-12-19(15-17(22)2)25-28-24-20-9-5-4-8-18(20)11-14-23(24)29/h3-15,29H,1-2H3 |
InChI-Schlüssel |
GGVKANMWBIIJNI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N=NC2=C(C=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C |
Kanonische SMILES |
CC1=CC=CC=C1N=NC2=C(C=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C |
Andere CAS-Nummern |
13463-64-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



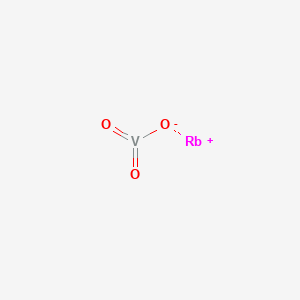
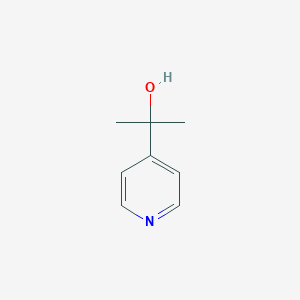

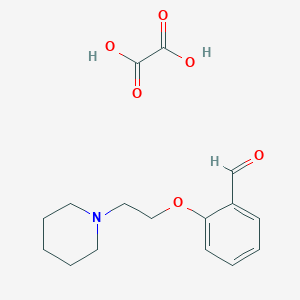
![Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-](/img/structure/B77584.png)
